molecular formula C9H10FNO2 B1273906 2-amino-2-(2-fluorophenyl)propanoic Acid CAS No. 6311-70-2

2-amino-2-(2-fluorophenyl)propanoic Acid

Cat. No.: B1273906
CAS No.: 6311-70-2
M. Wt: 183.18 g/mol
InChI Key: IZYUJJJMQDWOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1) is a non-proteogenic, fluorinated amino acid derivative of interest in advanced chemical and pharmaceutical research . With a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol, this compound belongs to a class of molecules where the strategic incorporation of a fluorine atom can significantly alter electronic distribution, metabolic stability, and bioavailability . Its structural features, including the alpha-methyl group and the 2-fluorophenyl moiety, make it a valuable scaffold in medicinal chemistry, particularly in the design and development of novel radiopharmaceuticals. Fluorinated amino acid analogues are a major focus in the development of positron emission tomography (PET) radiotracers for oncologic imaging . These compounds can exploit the increased amino acid transport activity demonstrated by many tumor cells. Research into related non-natural amino acids has shown they can serve as substrates for specific amino acid transport systems, such as system-A, allowing for targeted uptake and high tumor-to-normal tissue contrast in models like rat gliosarcoma . This makes 2-amino-2-(2-fluorophenyl)propanoic acid a promising candidate for precursor synthesis in the creation of specialized imaging agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

6311-70-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)

InChI Key

IZYUJJJMQDWOSS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N

Other CAS No.

6311-70-2

sequence

X

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid

[1]

Executive Summary

The synthesis of

2-Amino-2-(2-fluorophenyl)propanoic acid

11

This guide details two distinct, field-proven protocols for the enantioselective construction of this quaternary stereocenter:

  • The Auxiliary Route (Ellman’s Sulfinimine): Recommended for discovery chemistry and gram-scale synthesis due to its high predictability and robust diastereocontrol.[1]

  • The Catalytic Route (Shibasaki Gd-Catalyst): Recommended for process scalability, offering superior atom economy without stoichiometric chiral auxiliaries.[1]

Retrosynthetic Analysis

The construction of the quaternary center relies on the nucleophilic addition of a cyanide equivalent to a chiral ketimine intermediate derived from 2'-fluoroacetophenone.[1]

RetrosynthesisTarget2-Amino-2-(2-fluorophenyl)propanoic acidAminonitrileα-Aminonitrile(Quaternary Center Established)Aminonitrile->TargetHydrolysis(HCl/H2O)KetimineChiral Ketimine(Activated Electrophile)Ketimine->AminonitrileStrecker Rxn(TMSCN)Start2'-Fluoroacetophenone+ Chiral SourceStart->KetimineCondensation

Figure 1: Retrosynthetic disconnection showing the Strecker strategy.

Protocol A: Diastereoselective Strecker Synthesis (Ellman’s Auxiliary)

Best for: High Enantiomeric Excess (ee), Discovery Scale (1g – 50g).

This method utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group and the sulfinyl stereocenter direct the addition of cyanide to the Re-face or Si-face of the ketimine with high fidelity.[1]

Reaction Scheme & Mechanism

The pathway involves the condensation of 2'-fluoroacetophenone with (S)-tert-butanesulfinamide, followed by a diastereoselective Strecker reaction using trimethylsilyl cyanide (TMSCN).[1]

Step-by-Step Methodology
Step 1: Formation of the (S)-N-Sulfinyl Ketimine

Reagents: 2'-Fluoroacetophenone (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv), THF (anhydrous).[1]

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 2'-fluoroacetophenone in anhydrous THF (0.5 M).

  • Addition: Add (S)-tert-butanesulfinamide followed by Ti(OEt)₄. The titanium Lewis acid acts as both a dehydrating agent and an activator for the ketone.

  • Reflux: Heat the mixture to reflux (approx. 65-70 °C) for 16–24 hours. Monitor conversion by TLC or LCMS (Target mass = M+H of ketimine).

  • Workup: Cool to room temperature. Pour into a mixture of brine and ethyl acetate while stirring vigorously. The titanium salts will precipitate as a white/yellow solid. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

    • Checkpoint: The ortho-fluoro group may slow condensation compared to unsubstituted acetophenone; ensure full conversion before proceeding.[1]

Step 2: Diastereoselective Strecker Reaction

Reagents: Sulfinyl ketimine (from Step 1), TMSCN (1.5 equiv), Scandium(III) triflate (Sc(OTf)₃) or Gd(OiPr)₃ (0.1–0.2 equiv), THF or CH₂Cl₂, -78 °C.

  • Activation: Dissolve the ketimine in anhydrous THF/CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Catalyst Addition: Add the Lewis acid catalyst (Sc(OTf)₃ is preferred for sterically hindered ketimines).

  • Cyanation: Dropwise add TMSCN. Maintain temperature at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Analysis: The product is a sulfinyl aminonitrile. Determine the Diastereomeric Ratio (dr) via ¹H NMR or chiral HPLC. Expect dr > 95:5.[2]

Step 3: Hydrolysis to Amino Acid

Reagents: 6M HCl, Reflux.

  • Cleavage: Dissolve the aminonitrile in 6M HCl.

  • Hydrolysis: Heat to reflux for 12–18 hours. This step simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the carboxylic acid, and removes the silyl group.

  • Isolation: Concentrate to dryness. The product is obtained as the hydrochloride salt.

  • Free Base (Optional): Treat with propylene oxide in ethanol or use ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.[1]

Protocol B: Catalytic Enantioselective Strecker (Shibasaki System)

Best for: Process Chemistry, Atom Economy, Scale-up.[1]

This method avoids stoichiometric chiral auxiliaries by using a Gadolinium-based chiral catalyst that activates the ketimine for cyanide addition.[1]

Catalyst System

Catalyst: Gd(OiPr)₃ / D-Glucose-derived ligand (e.g., ligand 3 in Shibasaki's nomenclature).[1][3] Substrate:

CatalyticCycleCatalystGd-Ligand Complex(Active Catalyst)ComplexCatalyst-SubstrateAssemblyCatalyst->Complex+ SubstrateSubstrateN-PhosphinoylKetimineProductEnantioenrichedAminonitrileComplex->Product+ TMSCN+ Phenol (Proton Source)Product->CatalystRegeneration

Figure 2: Simplified catalytic cycle for the Gd-catalyzed Strecker reaction.[1]

Step-by-Step Methodology
  • Catalyst Preparation: Mix Gd(OiPr)₃ and the chiral ligand (1:2 ratio) in THF at 45 °C for 30 minutes, then remove solvent to generate the active precatalyst.

  • Reaction: Add the

    
    -phosphinoyl ketimine (1.0 equiv) and propionitrile (solvent). Cool to -40 °C.[1][4]
    
  • Additives: Add TMSCN (1.5 equiv) and 2,6-dimethylphenol (1.0 equiv). The phenol acts as a proton source to facilitate turnover.

  • Duration: Stir at -40 °C for 24–48 hours.

  • Deprotection: The resulting

    
    -phosphinoyl aminonitrile is hydrolyzed using acidic methanol (HCl/MeOH) to yield the target amino acid methyl ester or acid.[1]
    

Critical Process Parameters & Troubleshooting

ParameterImpactOptimization Strategy
Moisture Content High moisture deactivates Lewis Acid catalysts (Ti, Gd, Sc).[1]Use freshly distilled solvents and flame-dried glassware.[1] Perform Ti(OEt)₄ condensation under strict N₂ atmosphere.
Ortho-Fluoro Sterics Reduces reaction rate of ketimine formation and cyanation.[1]Increase reaction time for condensation (up to 48h). Use higher boiling solvents (Toluene) if THF reflux is insufficient.
Temperature Control Critical for stereoselectivity in Step 2.Maintain -78 °C (Method A) or -40 °C (Method B) strictly. Warming too fast degrades dr/ee.
Cyanide Safety TMSCN is volatile and hydrolyzes to HCN.Perform all operations in a well-ventilated fume hood. Keep a bleach bath (hypochlorite) ready to neutralize waste.

Analytical Characterization

Expected NMR Signature

The ortho-fluorine atom provides a distinct handle for characterization.[1]

  • ¹⁹F NMR: Single signal around -110 to -120 ppm (multiplet due to H-F coupling).[1]

  • ¹H NMR (D₂O/DCl):

    • Methyl group: Singlet (approx. 1.8 – 2.0 ppm).

    • Aromatic region: 4 protons. The proton at the C3 position (adjacent to F) will show complex splitting (ddd).

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:[1]20) with 0.1% TFA (for the free acid) or without TFA (for the ester/nitrile).

  • Detection: UV at 254 nm.[4]

References

  • Ellman's Sulfinimine Chemistry

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide. Accounts of Chemical Research.
  • Catalytic Asymmetric Strecker (Gd-Catalyst)

    • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003).[3][4] Catalytic Enantioselective Strecker Reaction of Ketoimines. Journal of the American Chemical Society.[3][5]

  • Thiourea Catalysis (Alternative Route)

    • Fuerst, D. E., & Jacobsen, E. N. (2005).[5] Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society.[3][5]

  • General Review of Alpha-Methyl Amino Acid Synthesis

    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[6][7]
      

physicochemical properties of 2-amino-2-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-2-(2-fluorophenyl)propanoic Acid

Introduction

2-amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic, α,α-disubstituted amino acid. As a derivative of phenylglycine, it incorporates a fluorine atom at the ortho position of the phenyl ring and a methyl group at the alpha-carbon. This unique substitution pattern distinguishes it from naturally occurring amino acids and imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, while the gem-disubstitution at the α-carbon can induce conformational constraints.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and validated experimental protocols for their determination.

Molecular Identity and Core Structural Features

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural attributes of 2-amino-2-(2-fluorophenyl)propanoic acid are the primary determinants of its physical and chemical behavior.

The molecule features a chiral center at the α-carbon, which is substituted with an amino group, a carboxylic acid group, a 2-fluorophenyl ring, and a methyl group. This structure results in a zwitterionic character in physiological conditions, with a protonated amine and a deprotonated carboxylate.

IdentifierValueSource
IUPAC Name 2-amino-2-(2-fluorophenyl)propanoic acidN/A
CAS Number 320-58-1[1]
Molecular Formula C₉H₁₀FNO₂[2][3]
Molecular Weight 183.18 g/mol [2][3]
InChI Key IZYUJJJMQDWOSS-UHFFFAOYSA-N[1]

Critical Physicochemical Parameters

The interaction of a molecule with a biological system is governed by its physicochemical properties. For a potential drug candidate, parameters such as solubility, lipophilicity, and ionization state are critical for absorption, distribution, metabolism, and excretion (ADME).

PropertyExperimental/Estimated ValueSignificance in Drug Development
Appearance Solid, White to off-white (inferred)Basic quality control and formulation considerations.[2]
Aqueous Solubility Estimated: ~7 mg/mL (based on isomer)Affects dissolution rate, bioavailability, and formulation options.[2][4]
pKa₁ (Carboxyl) Estimated: ~2.0 - 2.5Determines the charge state at low pH (e.g., stomach).
pKa₂ (Amino) Estimated: ~9.0 - 9.5Influences the charge state at physiological and high pH.
logP (Octanol/Water) Estimated: -1.9 (computed for isomer)Measures lipophilicity; critical for membrane permeability and protein binding.[3]
Solubility

The aqueous solubility of a drug substance is a prerequisite for its absorption from the gastrointestinal tract. While no specific experimental data for 2-amino-2-(2-fluorophenyl)propanoic acid was found, data for the related isomer, (R)-2-Amino-3-(2-fluorophenyl)propanoic acid, shows a water solubility of 7 mg/mL, requiring ultrasonic assistance.[2][4] Given the similar polar functional groups, a comparable moderate solubility for the title compound can be anticipated. Its zwitterionic nature means solubility is highly pH-dependent, typically lowest at its isoelectric point (pI) and higher at pH values where either the amine is fully protonated or the carboxyl is fully deprotonated.

Acidity and Basicity (pKa)

As an amino acid, the molecule possesses both an acidic carboxylic acid group and a basic amino group.

  • Carboxylic Acid (pKa₁): The pKa of the carboxyl group is expected to be around 2.0-2.5. The electron-withdrawing effect of the adjacent protonated amino group and the ortho-fluorine atom on the phenyl ring will increase the acidity (lower the pKa) compared to a simple carboxylic acid like propanoic acid.

  • Amino Group (pKa₂): The pKa of the α-amino group is anticipated to be in the range of 9.0-9.5. This value is lower than that of a typical alkyl amine due to the electron-withdrawing influence of the adjacent carboxyl group.

Understanding these pKa values is crucial for predicting the molecule's charge state at a given pH, which in turn affects its solubility, membrane transport, and receptor binding interactions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the gold-standard measure of a molecule's lipophilicity. A computed XLogP3 value for the related isomer, (2S)-2-amino-3-(3-fluorophenyl)propanoic acid, is -1.9.[3] This negative value indicates that the compound is predominantly hydrophilic and prefers the aqueous phase over a nonpolar lipid phase. This is expected due to the highly polar and charged amino and carboxylate groups. Such hydrophilicity suggests that passive diffusion across biological membranes may be limited, and transport could rely on carrier-mediated mechanisms.

Methodologies for Experimental Determination

To ensure scientific integrity, computed or inferred data must be validated by empirical measurement. The following section details standardized protocols for determining the key physicochemical properties discussed.

Protocol: Determination of pKa by Potentiometric Titration

This method is the most accurate and reliable for determining ionization constants. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 2-amino-2-(2-fluorophenyl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable co-solvent if solubility is low.

  • Initial Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Back Titration (Basic pKa): To the resulting solution, add a known excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to protonate all species fully.

  • Titration: Titrate this acidified solution with the standardized NaOH solution, again recording pH versus the volume of titrant added.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxyl) will be observed in the acidic region, and the second pKa (amino) in the basic region.

G cluster_prep Sample Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis prep1 Dissolve compound in degassed H₂O prep2 Calibrate pH meter prep1->prep2 titrate1 Add excess 0.1 M HCl (fully protonate) prep2->titrate1 titrate2 Titrate with 0.1 M NaOH titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Identify equivalence points analysis1->analysis2 analysis3 Determine pH at ½ equivalence points analysis2->analysis3 result pKa₁ and pKa₂ analysis3->result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by Shake-Flask Method (OECD 107)

This classic "gold standard" method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration where it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning, then allow the phases to separate completely (centrifugation may be required to break emulsions).

  • Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and octanol phases using the chosen analytical method.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]octanol / [Concentration]water).

G start Start prep Prepare pre-saturated n-octanol and water start->prep dissolve Dissolve compound in aqueous phase prep->dissolve combine Combine phases in separatory funnel dissolve->combine equilibrate Shake to equilibrate, then allow to separate combine->equilibrate analyze Measure concentration in both aqueous & octanol phases equilibrate->analyze calculate Calculate: logP = log([C]oct / [C]aq) analyze->calculate end_node logP Value calculate->end_node

Caption: Experimental workflow for logP determination by the shake-flask method.

Protocol: Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for confirming the purity of the sample before conducting other physicochemical tests, as impurities can significantly alter results. It also serves to confirm the identity against a reference standard.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For a polar, zwitterionic compound, a reversed-phase column (e.g., C18) with an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point.[5]

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Column: C18, 4.6 x 75 mm, 3.5 µm particle size.[5]

    • Flow Rate: 0.7 - 1.0 mL/min.[5]

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

    • Method: Run a gradient method (e.g., 5% to 95% organic modifier over 15 minutes) to elute the main compound and any potential impurities.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time can be used for identity confirmation against a known standard.

G cluster_system HPLC System solvent Mobile Phase (Aqueous/Organic) pump HPLC Pump solvent->pump injector Autosampler pump->injector column C18 Column injector->column detector UV Detector column->detector data Data Acquisition (Chromatogram) detector->data sample Dissolved Sample sample->injector result Purity (%) and Retention Time (min) data->result

Caption: General workflow for purity analysis by HPLC.

Synthesis and Application Context

Fluorinated amino acids like 2-amino-2-(2-fluorophenyl)propanoic acid are valuable building blocks in medicinal chemistry. The synthesis of such α,α-disubstituted amino acids often involves challenging methodologies to establish the quaternary chiral center.[6] Their incorporation into peptides can enhance resistance to enzymatic degradation and enforce specific secondary structures. The fluorine atom can participate in favorable electrostatic interactions with protein targets and block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a parent molecule.[6]

The physicochemical profile—hydrophilic, zwitterionic, and conformationally influenced—makes this compound a unique scaffold for designing novel therapeutics, particularly where specific transport mechanisms can be exploited to overcome the challenge of low passive membrane permeability.

Conclusion

2-amino-2-(2-fluorophenyl)propanoic acid presents a physicochemical profile dominated by its hydrophilic and zwitterionic character, a direct consequence of its amino acid backbone. Key properties such as its moderate aqueous solubility, dual pKa values, and low lipophilicity are critical determinants for its behavior in biological systems. While estimations based on related isomers provide a valuable starting point, this guide underscores the necessity of rigorous experimental validation using standardized protocols like potentiometric titration and the shake-flask method. A thorough understanding of these properties is fundamental for any researcher aiming to leverage this unique fluorinated amino acid in drug design and development.

References

  • (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315. PubChem. [Link]

  • (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461. PubChem. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem. [Link]

  • 2-amino-2-methyl(211C)propanoic acid | C4H9NO2 | CID 10080343. PubChem. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Phenylalanine (data page). Wikipedia. [Link]

  • Amino Acid Analysis Overview. Bio-Synthesis. [Link]

Sources

Biological Activity of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-amino-2-(2-fluorophenyl)propanoic acid , also known as


-methyl-2-fluorophenylglycine .

Technical Guide & Whitepaper

Executive Summary

2-Amino-2-(2-fluorophenyl)propanoic acid (CAS: 320-58-1) is a synthetic, non-proteinogenic amino acid belonging to the class of


-methylated phenylglycines . Unlike its structural analog 2-fluorophenylalanine, this compound possesses a quaternary 

-carbon, rendering it highly resistant to enzymatic degradation and metabolic processing.

Its primary biological significance lies in two distinct domains:

  • Chemical Biology & Pharmacology: As a metabolically stable probe for amino acid transport systems (System L/LAT1) and a conformationally constrained scaffold for peptide engineering.

  • Environmental Biotechnology: As a model recalcitrant organic pollutant used to benchmark Advanced Oxidation Processes (AOPs) in wastewater treatment, owing to its resistance to biological breakdown.

Chemical Identity & Physicochemical Properties

The compound is an


-disubstituted amino acid. The presence of the methyl group at the 

-position (geminal to the amino and carboxyl groups) imposes significant steric hindrance, blocking the formation of the Schiff base intermediate required by pyridoxal phosphate (PLP)-dependent enzymes (e.g., transaminases, decarboxylases).
PropertyDetail
IUPAC Name 2-Amino-2-(2-fluorophenyl)propanoic acid
Synonyms

-methyl-2-fluorophenylglycine; 2-Fluoro-

-methylphenylglycine
CAS Number 320-58-1
Molecular Formula

Molecular Weight 183.18 g/mol
Chirality Exists as (R)- and (S)-enantiomers (chiral center at

-carbon)
Lipophilicity Enhanced by the ortho-fluorine substitution compared to the parent phenylglycine.[1]
Stability High metabolic stability; resistant to MAO and transaminases.

Mechanism of Action & Biological Interactions[2]

Metabolic Resistance (The -Methyl Effect)

The defining biological characteristic of 2-amino-2-(2-fluorophenyl)propanoic acid is its metabolic inertness .

  • Mechanism: Proteogenic amino acids are metabolized via transamination or decarboxylation, both requiring proton abstraction from the

    
    -carbon.
    
  • Inhibition: The replacement of the

    
    -proton with a methyl group renders this abstraction impossible. Consequently, the compound is not incorporated into proteins and accumulates in cells or persists in the environment.
    
Amino Acid Transport Modulation (LAT1/SLC7A5)

Like other


-methylated large neutral amino acids (e.g., 

-methyl-phenylalanine), this compound interacts with System L transporters, specifically LAT1 (SLC7A5) , which is overexpressed in many cancers.
  • Mode of Action: It acts as a competitive inhibitor or a non-metabolizable substrate . It competes with natural substrates (Leucine, Phenylalanine) for uptake, potentially starving cancer cells of essential nutrients ("amino acid starvation strategy").

  • Fluorine Effect: The ortho-fluorine atom alters the electronic distribution of the aromatic ring, potentially influencing binding affinity (

    
    ) to the transporter binding pocket via dipole interactions.
    
Potential mGluR Modulation

Phenylglycine derivatives are a privileged scaffold for ligands of Metabotropic Glutamate Receptors (mGluRs) .

  • Class Behavior: Analogs such as (S)-MCPG (

    
    -methyl-4-carboxyphenylglycine) are known mGluR antagonists.
    
  • Specific Activity: While specific data for the 2-fluoro derivative is niche, structural activity relationships (SAR) suggest it may function as a weak antagonist or a glycine-site probe, modulated by the steric bulk of the 2-fluoro group.

Visualization: Transport & Resistance Pathways

The following diagram illustrates the compound's interaction with the LAT1 transporter and its resistance to intracellular metabolism.

BiologicalActivity Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Substrate Binding Compound 2-Amino-2-(2-fluorophenyl) propanoic acid Compound->LAT1 Competes with Leu/Phe Intracellular Intracellular Space LAT1->Intracellular Transport Enzymes PLP-Dependent Enzymes (Transaminases) Intracellular->Enzymes Metabolic Attempt ProteinSynth Protein Synthesis (Ribosomes) Intracellular->ProteinSynth Translation Attempt Accumulation Intracellular Accumulation (Chemosensitization) Enzymes->Accumulation Blocked (No alpha-H) ProteinSynth->Accumulation Rejected (Non-canonical)

Caption: Pathway illustrating LAT1-mediated uptake and subsequent metabolic blockade due to the


-methyl quaternary center.

Experimental Protocols

In Vitro Transport Inhibition Assay (LAT1)

Objective: Determine the affinity (


) of the compound for the LAT1 transporter using a cis-inhibition setup.

Reagents:

  • Cell Line: LNCaP or MCF-7 (LAT1 positive).

  • Tracer:

    
    -L-Phenylalanine or 
    
    
    
    -L-Leucine.
  • Buffer: Na+-free HBSS (to exclude System A transport).

Protocol:

  • Preparation: Seed cells in 24-well plates (

    
     cells/well) and culture for 24h.
    
  • Wash: Rinse cells 3x with warm Na+-free HBSS.

  • Incubation: Add

    
    -L-Phe (0.1 
    
    
    
    Ci/mL) in the presence of increasing concentrations of 2-amino-2-(2-fluorophenyl)propanoic acid (0.1
    
    
    M – 10 mM). Incubate for 2 min at 37°C (initial rate conditions).
  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    
Environmental Degradation Assay (AOP Benchmarking)

Objective: Assess the compound's recalcitrance to biological treatment and susceptibility to photocatalysis.

Protocol:

  • Solution: Prepare a 50 mg/L solution of the compound in simulated wastewater.

  • Biological Control: Incubate with activated sludge for 24h. Monitor TOC (Total Organic Carbon). Expect <5% removal due to metabolic resistance.

  • Photocatalysis: Add

    
     (0.5 g/L) and expose to UV-A light.
    
  • Sampling: Aliquot every 15 min. Filter (0.45

    
    m).
    
  • Analysis: Analyze by HPLC-UV (254 nm) or LC-MS to track degradation kinetics and intermediate formation.

Critical Differentiation: Phenylglycine vs. Phenylalanine

Research errors often arise from confusing this compound with its structural isomers.

FeatureTarget Compound Common Confusion
Name 2-amino-2-(2-fluorophenyl)propanoic acid 2-amino-3-(2-fluorophenyl)propanoic acid
Class

-Methyl-Phenylglycine
2-Fluorophenylalanine
Structure Phenyl ring on C2 Phenyl ring on C3
Role Transport inhibitor, Metabolic probeProtein synthesis substrate, PET Tracer
Metabolism Inert (Not metabolized)Active (Incorporated into proteins)

References

  • Muñoz, I., et al. (2006).[2] "Life cycle assessment of a coupled solar photocatalytic-biological process for wastewater treatment." Water Research, 40(19), 3533-3540. (Establishes

    
    -methylphenylglycine as a model non-biodegradable pollutant). Link
    
  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632.

    
    -methyl amino acids). Link
    
  • Wibom, C., et al. (2010). "Metabotropic glutamate receptors as targets for cancer therapy." Journal of Amino Acids, 2010. (Contextualizes phenylglycine derivatives as mGluR ligands). Link

  • PubChem Database. "Compound Summary: 2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1)." National Center for Biotechnology Information. Link

Sources

discovery and development of 2-amino-2-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Engineering of Quaternary Amino Acids: The Technical Evolution of 2-Amino-2-(2-Fluorophenyl)propanoic Acid

Abstract This technical guide analyzes the discovery, synthetic development, and biological utility of 2-amino-2-(2-fluorophenyl)propanoic acid (also known as


-methyl-2-fluorophenylglycine). Distinct from its phenylalanine analogs, this scaffold represents a critical class of 

-disubstituted amino acids used to induce conformational constraints in peptidomimetics and modulate metabolic stability via the "

-methyl effect." This document details the transition from classical racemic synthesis (Bucherer-Bergs) to modern asymmetric phase-transfer catalysis (PTC) and outlines its role as a privileged structure in medicinal chemistry.

Part 1: Chemical Rationale & Structural Logic[1]

The development of 2-amino-2-(2-fluorophenyl)propanoic acid is driven by three specific medicinal chemistry requirements that standard proteinogenic amino acids cannot fulfill.

The Quaternary Center ( -Methylation)

The introduction of a methyl group at the


-position creates a quaternary carbon. This modification serves a dual purpose:
  • Metabolic Blockade: It eliminates the

    
    -proton, rendering the molecule resistant to pyridoxal phosphate (PLP)-dependent enzymes, specifically transaminases and decarboxylases. This significantly increases the in vivo half-life of peptides containing this residue.
    
  • Conformational Restriction: The steric bulk of the methyl group restricts the rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C(O) (
    
    
    ) bonds, forcing peptides into specific helical or turn conformations (
    
    
    -helix or
    
    
    -helix promotion).
The Ortho-Fluorine Effect

The placement of a fluorine atom at the ortho (2-) position of the phenyl ring is electronically and sterically distinct from para-fluorination:

  • Electronic Withdrawal: The high electronegativity of fluorine (

    
    ) lowers the pKa of the amino group via inductive effects, altering the zwitterionic equilibrium and membrane permeability.
    
  • Steric Orthogonality: The 2-fluoro substituent forces the phenyl ring to twist relative to the peptide backbone to minimize steric clash with the

    
    -methyl group. This "locked" conformation is valuable for mapping receptor binding pockets (e.g., mGluR or transporter active sites).
    

Part 2: Synthetic Evolution[2]

The synthesis of this molecule has evolved from robust industrial methods to sophisticated asymmetric catalysis.

Classical Route: The Bucherer-Bergs Reaction

The historical and most scalable method for accessing the racemate is the Bucherer-Bergs reaction. This multicomponent reaction utilizes 2'-fluoroacetophenone as the starting ketone.

  • Mechanism: The ketone condenses with ammonium carbonate and cyanide to form a spiro-hydantoin intermediate.

  • Thermodynamic Control: Unlike the kinetic Strecker synthesis (which yields

    
    -amino nitriles), the Bucherer-Bergs reaction yields the thermodynamically stable hydantoin, which is crucial for sterically hindered ketones like acetophenones.
    
Modern Route: Asymmetric Phase-Transfer Catalysis (PTC)

To access the enantiopure (S)- or (R)-isomer without wasteful resolution steps, modern development utilizes Maruoka catalysts (chiral quaternary ammonium salts).

  • Strategy: Alkylation of an alanine-derived Schiff base (aldimine) with a 2-fluorophenyl electrophile, or conversely, arylation of an alanine equivalent.

  • Catalyst Role: The chiral ion pair creates a rigid chiral pocket that shields one face of the enolate, ensuring high enantiomeric excess (ee > 95%).[1]

Workflow Visualization

The following diagram contrasts the Retrosynthetic Logic of the two primary pathways.

Synthesis_Pathways cluster_Racemic Route A: Bucherer-Bergs (Racemic) cluster_Asymmetric Route B: Asymmetric PTC (Enantioselective) Target 2-Amino-2-(2-fluorophenyl) propanoic acid Ketone 2'-Fluoroacetophenone Hydantoin 5-Methyl-5-(2-fluorophenyl) hydantoin Ketone->Hydantoin Cyclization Hydantoin->Target Hydrolysis (NaOH/HCl) Reagents_BB (NH4)2CO3, KCN 60°C Reagents_BB->Hydantoin SchiffBase Alanine Schiff Base (Ni-complex or O'Donnell) SchiffBase->Target Asymmetric Alkylation + Deprotection ChiralCat Maruoka Catalyst (Chiral Ammonium Salt) ChiralCat->SchiffBase Ion Pairing Electrophile 2-Fluoro-iodobenzene (or equivalent) Electrophile->SchiffBase

Caption: Comparison of thermodynamic hydantoin synthesis (Route A) versus kinetic asymmetric alkylation (Route B) for quaternary amino acid construction.

Part 3: Detailed Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis (Racemic Scale-Up)

Context: This protocol is preferred for generating gram-scale quantities of the racemate for initial biological screening or when chiral resolution via HPLC is available.

Reagents:

  • 2'-Fluoroacetophenone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [HAZARD: CYANIDE]

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (3.0 eq)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a scrubber (bleach trap for HCN), dissolve 2'-fluoroacetophenone (e.g., 13.8 g, 100 mmol) in 100 mL of Ethanol/Water (1:1).

  • Addition: Add ammonium carbonate (28.8 g, 300 mmol) followed by potassium cyanide (7.8 g, 120 mmol). The order is critical to buffer the pH before cyanide addition.

  • Reaction: Heat the mixture to 60°C for 24 hours. The solution will initially be clear and may turn slightly yellow.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH ~2 inside a fume hood. The hydantoin intermediate (5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione) will precipitate as a white solid.

  • Hydrolysis (Ring Opening): Collect the solid by filtration. Suspend the hydantoin in 3M NaOH (5 eq) and reflux at 100°C for 48 hours. This harsh condition is necessary to open the sterically hindered hydantoin ring.

  • Isolation: Cool to room temperature. Adjust pH to 6.0 (isoelectric point) using glacial acetic acid. The free amino acid zwitterion will crystallize. Filter, wash with cold water and ethanol, and dry under vacuum.

Validation Criteria:

  • Yield: Expect 50-65% overall.

  • NMR:

    
    H NMR (D
    
    
    
    O/NaOD) should show the characteristic methyl singlet at
    
    
    ~1.8 ppm and the disappearance of the hydantoin NH signals.

Part 4: Biological Interface & Transport Logic

While often used as a building block, the free acid form of 2-amino-2-(2-fluorophenyl)propanoic acid interacts with System L transporters (LAT1/SLC7A5).

LAT1 Transport Mechanism

LAT1 is an obligate exchanger expressed at the Blood-Brain Barrier (BBB) and in aggressive tumors.[2] It transports large neutral amino acids (LNAAs).[2]

  • Substrate Recognition: LAT1 tolerates the

    
    -methyl group (unlike System A transporters). The 2-fluoro substituent provides a lipophilic handle that can enhance affinity compared to the parent phenyl-analog.
    
  • False Substrate: Because the molecule cannot be metabolized (due to the quaternary center), it accumulates intracellularly or cycles through the transporter, making it an ideal tracer scaffold if labeled (e.g., with

    
    F).
    

LAT1_Transport Extracellular Extracellular Space (High Substrate) LAT1_Out LAT1 (Outward Facing) Extracellular->LAT1_Out Binding Intracellular Intracellular Space (Tumor/Brain) LAT1_In LAT1 (Inward Facing) LAT1_Out->LAT1_In Conformational Change LAT1_In->Intracellular Release Glutamine L-Glutamine (Exchange Factor) LAT1_In->Glutamine Antiport Binding Target 2-F-Alpha-Me-AA Target->LAT1_Out Glutamine->LAT1_Out Efflux

Caption: The LAT1 obligate exchange mechanism.[2] The 2-fluoro analog enters the cell in exchange for intracellular Glutamine.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[3][4][5] Journal für Praktische Chemie. (Foundational chemistry for the hydantoin route).

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.[1] Angewandte Chemie International Edition. (Source for asymmetric alkylation protocols).

  • Wiriyasermkul, P., et al. (2012). Transport of 3-fluoro-L-alpha-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1.[6] Journal of Nuclear Medicine. (Validates LAT1 transport of alpha-methyl-fluoro analogs).

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Tetrahedron: Asymmetry.[7][1][3][8][9]  (Comprehensive review on quaternary amino acid synthesis).
    
  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. Organic & Biomolecular Chemistry.[7][1][10]

Sources

Methodological & Application

Application Note: High-Resolution NMR Profiling of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the NMR characterization of 2-amino-2-(2-fluorophenyl)propanoic acid (also known as


-methyl-2-fluorophenylglycine). This molecule represents a class of 

-disubstituted amino acids critical in medicinal chemistry for inducing conformational constraints in peptide backbones.

The non-proteinogenic nature of this compound, featuring a quaternary


-carbon and an ortho-fluorinated aromatic ring, presents specific spectroscopic challenges. This guide provides a self-validating protocol for structural assignment using 

C-

F coupling constants and a non-invasive method for enantiomeric excess (ee) determination.

Structural Analysis & Experimental Design

The Molecule

The target molecule consists of a propanoic acid backbone substituted at the C2 (


) position with:
  • An amino group (

    
    )[1]
    
  • A methyl group (

    
    , C3)
    
  • A 2-fluorophenyl ring[2]

Key Spectroscopic Features:

  • Quaternary Center: The

    
    -carbon lacks attached protons, rendering it invisible in DEPT/APT experiments and requiring long relaxation delays in 1D 
    
    
    
    C.
  • Spin System: The

    
    F nucleus (
    
    
    
    , 100% abundance) couples to both
    
    
    H and
    
    
    C, creating complex splitting patterns that serve as diagnostic fingerprints.
Sample Preparation
  • Solvent Selection:

    • DMSO-d6: Recommended for full structural characterization. It slows proton exchange, allowing observation of ammonium/carboxylic protons (if charged) and provides sharp aromatic signals.

    • D2O/NaOD: Recommended for chiral analysis (solubility with cyclodextrins) and simplified spectra (exchangeables removed).

  • Concentration: 10–15 mg in 0.6 mL solvent for

    
    C acquisition (essential for detecting split quaternary carbons).
    

Protocol 1: Structural Elucidation via Heteronuclear Coupling

Objective: Confirm regiochemistry of the fluorine substituent and the integrity of the quaternary center.

H NMR (Proton)
  • Methyl Group (C3-H): Appears as a sharp singlet typically between

    
     1.6 – 1.9 ppm. Lack of splitting confirms the quaternary nature of C2.
    
  • Aromatic Region (Ar-H): Four protons.[1] The proton at C3' (adjacent to F) and C6' (adjacent to the quaternary C) will show distinct splitting.

    • Expectation: Complex multiplets due to

      
      , 
      
      
      
      , and
      
      
      .
    • Validation: The total integral must equal 4H relative to the 3H methyl singlet.

C NMR (Carbon) – The Self-Validating Fingerprint

This is the most critical step. The


F nucleus splits carbon signals, providing a "ruler" to measure distance from the fluorine atom.

Table 1: Predicted


C Chemical Shifts and 

Coupling Constants
Carbon PositionTypeApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Proof
C-F (C2') Aromatic (Ipso)158.0 - 162.0Doublet

Direct F-attachment
C-H (C3') Aromatic (Ortho)115.0 - 117.0Doublet

Adjacent to F
C-H (C4') Aromatic (Meta)128.0 - 130.0Doublet

Meta to F
C-H (C5') Aromatic (Para)124.0 - 125.0Doublet

Para to F
C-H (C6') Aromatic (Meta)126.0 - 128.0Doublet

Meta to F (other side)
C-C (C1') Aromatic (Bridge)130.0 - 135.0Doublet

Bridge to

-Carbon
C-2 (

-C)
Quaternary60.0 - 65.0Doublet

CRITICAL PROOF
C-1 (COOH) Carbonyl172.0 - 175.0Singlet*~0 HzToo distant
C-3 (Methyl) Methyl22.0 - 26.0Singlet0 HzIsolated

*Note: The C-2 doublet is often small. If unresolved, it appears as line broadening. This coupling proves the phenyl ring is attached directly to the chiral center.

F NMR
  • Signal: Single resonance.

  • Shift: Typically

    
     -110 to -120 ppm (relative to CFCl
    
    
    
    ).
  • Pattern: Multiplet (decoupled from H: Singlet).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the aromatic carbons based on coupling constants, a method that ensures high confidence without requiring 2D experiments (though HSQC/HMBC are recommended).

G Start Start: 13C NMR Spectrum (Proton Decoupled) Analyze Analyze Aromatic Region (115 - 165 ppm) Start->Analyze LargeJ Is J > 200 Hz? Analyze->LargeJ AssignIpso Assign: C-F (Ipso) C2' LargeJ->AssignIpso Yes MedJ Is J approx 15-25 Hz? LargeJ->MedJ No QuatCheck Check Aliphatic Region (60-70 ppm) AssignIpso->QuatCheck AssignOrtho Assign: Ortho C (C3' or C1') MedJ->AssignOrtho Yes SmallJ Is J approx 3-10 Hz? MedJ->SmallJ No AssignMetaPara Assign: Meta/Para C (C4', C5', C6') SmallJ->AssignMetaPara Yes QuatSplit Is Quaternary C split? (J ~ 2-4 Hz) QuatCheck->QuatSplit ConfirmStruct CONFIRMED: Phenyl attached to Alpha-C QuatSplit->ConfirmStruct Yes

Figure 1: Decision tree for assigning carbon resonances based on C-F coupling magnitudes.

Protocol 2: Determination of Enantiomeric Purity

Challenge:


-disubstituted amino acids are sterically hindered, making derivatization (e.g., with Marfey's reagent) slow or incomplete.
Solution:  Use a Chiral Solvating Agent (CSA) .[3] Cyclodextrins are ideal for aqueous soluble amino acids.
Reagents
  • Host:

    
    -Cyclodextrin (native) or HP-
    
    
    
    -Cyclodextrin (hydroxypropyl).
  • Solvent: D

    
    O (buffered to pH 7-8 with phosphate buffer to ensure the amino acid is in zwitterionic/anionic form for better inclusion).
    
Procedure
  • Reference Spectrum: Dissolve 5 mg of the amino acid in 0.5 mL D

    
    O buffer. Acquire a standard 
    
    
    
    H NMR (8 scans). Note the chemical shift of the methyl singlet (
    
    
    ).
  • Titration: Add 1.0 equivalent of

    
    -Cyclodextrin to the NMR tube. Shake until dissolved.
    
  • Acquisition: Acquire

    
    H NMR.
    
    • Result: If the sample is racemic, the methyl singlet will split into two singlets (

      
       and 
      
      
      
      ) due to the formation of diastereomeric host-guest complexes.
  • Optimization: If separation is poor, increase Cyclodextrin to 2.0 - 5.0 equivalents or lower temperature to 278 K to slow exchange dynamics.

Calculation

Integrate the two separated methyl signals (


 and 

).


Visualization: Chiral Analysis Workflow

Chiral Sample Sample: Amino Acid in D2O AddCSA Add Chiral Agent: Beta-Cyclodextrin Sample->AddCSA Complex Formation of Diastereomeric Complexes AddCSA->Complex NMR Acquire 1H NMR (Focus on Methyl Region) Complex->NMR Result Split Methyl Peak? Calculate ee% NMR->Result

Figure 2: Workflow for non-derivatizing enantiomeric excess determination.

References

  • C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides standard J-values for fluorobenzenes).
  • 19F NMR Applications: Rosen, M. et al. (2013). "19F NMR as a tool for monitoring protein structure and function." Methods in Enzymology. Link

  • Chiral Analysis: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Source for Cyclodextrin protocols).
  • Synthesis & Characterization: (General reference for alpha-methyl amino acids) Avenoza, A., et al. (2005). "Enantiocontrolled synthesis of alpha-methyl amino acids." Journal of Organic Chemistry. Link

  • 13C NMR of Fluorinated Compounds: (Data verification for J-coupling) Reich, H. J. (University of Wisconsin). "13C-19F Couplings."[4][5][6] Link

Sources

A Hierarchical Approach to Characterizing the Cellular Effects of 2-amino-2-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a series of cell-based assays to characterize the biological activity of 2-amino-2-(2-fluorophenyl)propanoic acid. As a novel non-proteinogenic amino acid analog, this compound presents a unique opportunity for investigation, particularly in fields like oncology where altered cellular metabolism is a key feature.[1][2] We eschew a rigid, one-size-fits-all template in favor of a logical, tiered experimental workflow. This strategy begins with broad-spectrum screening to assess general cytotoxicity and cytostatic effects, followed by more focused assays to elucidate specific mechanisms such as the induction of apoptosis and inhibition of proliferation. Finally, we outline a protocol for investigating the compound's impact on a key cell signaling pathway. This hierarchical approach ensures a resource-efficient and scientifically robust characterization of the compound's cellular bioactivity.

Introduction and Scientific Rationale

2-amino-2-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative with limited published biological data.[3] Its structure as an analog of natural amino acids suggests it may act as a competitive inhibitor or be mistakenly incorporated into proteins, potentially disrupting cellular processes that are highly dependent on amino acid metabolism. Cancer cells, for instance, often exhibit metabolic reprogramming and an increased demand for specific amino acids to fuel their rapid growth, making them potentially vulnerable to such analogs.[1]

Therefore, the primary objective of this guide is to provide a systematic framework for elucidating the potential therapeutic effects of this compound. Our experimental design is structured as a screening funnel, enabling researchers to first identify a biological effect and then systematically dissect the underlying mechanism of action.

Experimental Workflow Overview

The proposed workflow is designed to logically progress from general effects to specific mechanisms. This ensures that each subsequent experiment is built upon a solid foundation of data from the previous tier.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Pathway Analysis MTT MTT Assay (Metabolic Viability) dose Determine IC50 (Dose-Response) MTT->dose LDH LDH Release Assay (Cytotoxicity) LDH->dose BrdU BrdU Assay (Proliferation) interpretation2 Identify Mode of Cell Death/Growth Arrest BrdU->interpretation2 AnnexinV Annexin V / PI Assay (Apoptosis) AnnexinV->interpretation2 Western Western Blotting (PI3K/Akt Pathway) end Characterize Signaling Impact Western->end start Select Cell Line & Prepare Compound start->MTT Treat cells with dose range start->LDH Treat cells with dose range interpretation1 Distinguish Cytostatic vs. Cytotoxic Effects dose->interpretation1 interpretation1->BrdU Based on IC50 interpretation1->AnnexinV Based on IC50 interpretation2->Western Investigate upstream signaling

Caption: Hierarchical workflow for characterizing the compound.

Tier 1: Foundational Viability and Cytotoxicity Assays

The initial step is to determine if 2-amino-2-(2-fluorophenyl)propanoic acid affects cell health and, if so, at what concentrations. We will use two complementary assays: the MTT assay to measure metabolic activity (an indicator of viability) and the LDH assay to measure membrane integrity (an indicator of cytotoxicity).[4][5]

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 2-amino-2-(2-fluorophenyl)propanoic acid (Compound A)

  • Vehicle (e.g., sterile PBS or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization buffer (e.g., acidified isopropanol or 10% SDS in 0.01M HCl)[6]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of Compound A in complete medium. A typical range for initial screening is 0.1 µM to 1000 µM. Also, prepare a 2X vehicle control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Include "medium only" wells as a blank control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7] Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[5]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8]

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye).

  • Lysis buffer (provided in kit for maximum LDH release control).

  • 96-well plate.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: On the same plate, include:

    • No-Cell Control: Medium only, to determine background LDH activity.

    • Vehicle Control: Cells treated with vehicle, for spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.

  • Sample Collection: At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mix from the kit to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance according to the kit's protocol.

Data Presentation and Interpretation

Summarize the results in a table to calculate the IC50 (for viability) and CC50 (for cytotoxicity).

Compound A (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.198.5 ± 4.21.5 ± 0.8
195.1 ± 3.83.2 ± 1.1
1075.3 ± 5.110.4 ± 2.5
5051.2 ± 4.522.1 ± 3.0
10030.8 ± 3.945.6 ± 4.1
50015.4 ± 2.778.9 ± 5.3

Interpretation: A significant decrease in MTT signal without a proportional increase in LDH release suggests a cytostatic effect (inhibition of proliferation). A concurrent drop in viability and rise in LDH release indicates a cytotoxic effect.[9]

Tier 2: Elucidating the Mechanism of Action

If Tier 1 assays show a significant effect, the next step is to determine how the compound is affecting the cells. Is it halting cell division or triggering programmed cell death?

Protocol: BrdU Cell Proliferation Assay

Principle: This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[10] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[11]

Materials:

  • BrdU labeling reagent (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • Fluorochrome-conjugated secondary antibody

  • Wash buffers (PBS, Triton X-100 permeabilization buffer)

  • Fluorescence microscope or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a 96-well plate. Treat with Compound A at its IC50 concentration for the desired time (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[10]

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 3.7% formaldehyde for 15 minutes. Permeabilize with Triton X-100 buffer.[10]

  • DNA Denaturation: Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU. Neutralize with a phosphate/citric acid buffer.[10]

  • Immunostaining: Block non-specific binding, then incubate with the anti-BrdU primary antibody, followed by the fluorescently-labeled secondary antibody.

  • Analysis: For microscopy, counterstain nuclei with DAPI and image. For flow cytometry, prepare a single-cell suspension and analyze on the instrument.

Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Principle: This is a gold-standard flow cytometry assay for detecting apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[12]

G cluster_0 Cell States cluster_1 Staining Live Live Cell PS (inner) Intact Membrane StainLive Annexin V- PI- No Staining Early Early Apoptosis PS (outer) Intact Membrane StainEarly Annexin V+ PI- Annexin V binds to external PS Late Late Apoptosis / Necrosis PS (outer) Permeable Membrane StainLate Annexin V+ PI+ Annexin V binds PS, PI enters cell

Caption: Principle of Annexin V and PI dual staining.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Suspension or adherent cells treated with Compound A

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with Compound A at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Harvesting: For adherent cells, gently trypsinize and collect all cells, including those floating in the medium (which may be apoptotic). Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[12] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[13]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Tier 3: Preliminary Pathway Analysis

If the compound induces apoptosis or inhibits proliferation, a logical next step is to investigate its effect on key signaling pathways that regulate these processes. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime candidate for investigation.

Protocol: Western Blotting for PI3K/Akt Pathway Markers

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein, we can determine if a signaling pathway is activated or inhibited.[14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate cells and treat with Compound A (IC50) for various time points (e.g., 0, 1, 6, 24 hours). Wash with cold PBS and lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).

Interpretation: A decrease in the ratio of phosphorylated Akt to total Akt in compound-treated cells compared to the vehicle control would suggest inhibition of the PI3K/Akt signaling pathway.

Conclusion

This application note provides a structured, multi-tiered approach to the initial characterization of 2-amino-2-(2-fluorophenyl)propanoic acid. By progressing from broad assessments of cell viability to specific analyses of apoptosis, proliferation, and signal transduction, researchers can build a comprehensive profile of the compound's cellular activity. This logical workflow ensures that experimental resources are used efficiently and generates a robust dataset to guide further investigation into the compound's therapeutic potential.

References

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. [PDF].
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • (n.d.). Cytotoxicity Assay Protocol. Retrieved from a relevant scientific protocol source.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Absin. (2025). A comprehensive guide to apoptosis detection.
  • (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from a relevant scientific protocol source.
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. [PDF].
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [PDF].
  • CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening.
  • CymitQuimica. (n.d.). 2-Amino-2-(2-fluorophenyl)propanoic acid.
  • YouTube. (2020). Reporter Assays for Therapeutics Targeting Signaling Pathways.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
  • BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved from a relevant biotechnology news source.
  • PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.
  • PubMed. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs.
  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid.
  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • MedchemExpress. (n.d.). (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [PDF].
  • MDPI. (n.d.). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-2F-PHE-ALPHA Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are encountering yield issues with 2-amino-2-(2-fluorophenyl)propanoic acid . This molecule presents a specific synthetic challenge: it is an


-disubstituted amino acid  with an ortho-fluorine substituent.

The low yields typically stem from three convergent factors:

  • Steric Hindrance: The quaternary carbon center is difficult to form. The ortho-fluorine atom adds significant steric bulk near the reaction center, hindering nucleophilic attack on the ketone precursor.

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine destabilizes the transition states in standard condensation reactions.

  • Hydantoin Stability: If using the Bucherer-Bergs route, the intermediate 5,5-disubstituted hydantoin is exceptionally stable and resistant to hydrolysis.

This guide provides optimized protocols for the Bucherer-Bergs reaction (robust, racemic scale-up) and Phase-Transfer Catalyzed (PTC) Alkylation (asymmetric, high-value), along with a dedicated purification module.

Module 1: The Bucherer-Bergs Route (Racemic Scale-Up)

Best For: Large-scale synthesis where chirality is not initially required (or will be resolved later).

The Core Problem: Ketone Stagnation

Standard reflux conditions (approx. 80°C in EtOH/H₂O) often fail for 2'-fluoroacetophenone . The reaction stalls at the cyanohydrin or intermediate imine stage due to the reversibility of the reaction and the steric crowding of the ortho-fluorine.

Optimized Protocol: The "Ammonia Pressure" Method

To drive the equilibrium toward the hydantoin, you must prevent the escape of ammonia and CO₂.

Reagents:

  • 2'-Fluoroacetophenone (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.5 eq)

  • Ammonium Carbonate

    
     (4.0 eq)[1]
    
  • Solvent: 50% Ethanol / 50% Water (v/v)

Step-by-Step Workflow:

  • Vessel Selection: Do not use a standard round-bottom flask with a condenser. Use a sealed pressure tube or a stainless steel autoclave .

  • Mixing: Dissolve the ketone in ethanol first, then add the water. Add

    
     and cyanide.[1][2][3][4]
    
  • Reaction: Seal the vessel. Heat to 110–120°C (oil bath temperature) for 24–48 hours .

    • Why? Standard reflux reaches ~80°C. The jump to 120°C overcomes the activation energy barrier imposed by the ortho-fluorine. The sealed vessel creates autogenous pressure (ammonia/CO₂), forcing the equilibrium forward.

  • Work-up: Cool to 0°C. The hydantoin often precipitates. If not, acidify carefully to pH 2 with conc. HCl (in a fume hood!) to precipitate the intermediate 5-(2-fluorophenyl)-5-methylhydantoin .

Troubleshooting Table: Hydantoin Formation
SymptomProbable CauseCorrective Action
No Precipitate Reaction incomplete or product soluble.1. Check LCMS for ketone consumption.2. If consumed, reduce solvent volume by 50% and cool to -20°C.3. Acidify to pH 1-2 (hydantoins are weak acids).
Ketone Remains Equilibrium favors starting material.CRITICAL: Increase

to 6-8 equivalents. The excess ammonia is necessary to push the imine formation.
Dark Tarry Product Cyanide polymerization.Ensure rigorous deoxygenation (sparge with N₂) before sealing. Reduce temp to 100°C and extend time.

Module 2: Hydrolysis of the Sterically Hindered Hydantoin

The Bottleneck: 5,5-disubstituted hydantoins are thermodynamically stable "sinks." Standard acid hydrolysis (6M HCl, reflux) often fails or takes 7 days.

Optimized Protocol: High-Pressure Alkaline Hydrolysis

Reagents:

  • 5-(2-fluorophenyl)-5-methylhydantoin

  • Sodium Hydroxide (NaOH) (3M to 5M aqueous solution)

Step-by-Step Workflow:

  • Suspend the hydantoin in 3M NaOH (5-10 equivalents).

  • Place in a sealed Teflon-lined autoclave .

  • Heat to 150–160°C for 12–24 hours .

    • Note: If using a microwave reactor, 180°C for 1-2 hours is often sufficient.

  • Decarboxylation: The initial product is the N-carbamoyl amino acid. To fully decarboxylate to the free amino acid, acidification is required.

  • Cool the mixture. Acidify with conc. HCl to pH 1 and reflux for 1 hour (to remove the carbamate CO₂).

  • Adjust pH to the isoelectric point (approx.[5] pH 5.5) to precipitate the crude amino acid.

Module 3: Asymmetric Synthesis (The Precision Route)

Best For: High-value applications requiring >98% ee without resolution.

Method: Phase-Transfer Catalyzed (PTC) Alkylation

Instead of building the ring, alkylate a glycine equivalent.

Reagents:

  • Substrate: N-diphenylmethylene glycine tert-butyl ester (O'Donnell Schiff base).

  • Electrophile: 2-fluorobenzyl bromide (Note: This makes the phenylalanine analog. For the alpha-methyl analog, you must start with an alanine Schiff base or use methyl iodide on the 2-F-phenylalanine Schiff base).

    • Correction for Target: To make 2-amino-2-(2-fluorophenyl)propanoic acid , the most direct PTC route is alkylating an alanine-derived Schiff base with a 2-fluorophenyl halide (difficult Pd-coupling) OR, more commonly, alkylating a 2-fluorophenylalanine Schiff base with Methyl Iodide .

Protocol (Methylation of 2-F-Phe Schiff Base):

  • Catalyst: Use a Maruoka Catalyst (spiro chiral quaternary ammonium salt) or a Cinchona alkaloid derivative (

    
    -allyl-N-9-anthracenylmethylcinchonidinium bromide).
    
  • Conditions: Toluene/50% KOH (aq), 0°C.

  • Procedure: Stir the Schiff base of 2-fluorophenylalanine with the catalyst and Methyl Iodide (1.2 eq).

  • Hydrolysis: Treat with 1M HCl/THF to remove the protecting groups.

Module 4: Purification & Isolation (The Zwitterion Trap)

Isolating free amino acids from the massive salt excess (NaOH/HCl) is the most common yield-loss step.

The Isoelectric Point (pI) Strategy

The calculated pI of 2-amino-2-(2-fluorophenyl)propanoic acid is approximately 5.4 – 5.8 .

Protocol:

  • Desalting: If the crude solid is heavily contaminated with NaCl:

    • Dissolve crude in minimum water.

    • Load onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

    • Wash column with water (removes anions and non-basic impurities).

    • Elute amino acid with 1M - 2M NH₄OH .

  • Crystallization: Concentrate the ammonia fractions. The amino acid will crystallize as the ammonia evaporates.

  • Polishing: Recrystallize from Water/Ethanol (1:4).

Visual Troubleshooting Guides

Figure 1: Synthesis Workflow & Decision Tree

G Start Start: 2'-Fluoroacetophenone Method Select Method Start->Method Bucherer Bucherer-Bergs ((NH4)2CO3, KCN) Method->Bucherer Racemic/Scale-up PTC PTC Alkylation (Asymmetric) Method->PTC Chiral/High-Value Sealed Sealed Vessel 110-120°C, 24h Bucherer->Sealed Essential for 2-F steric hindrance Hydantoin Intermediate: 5-(2-F-phenyl)-5-methylhydantoin Sealed->Hydantoin Hydrolysis Hydrolysis NaOH, 160°C (Autoclave) Hydantoin->Hydrolysis Ring Opening Crude Crude Amino Acid (Salt Contaminated) Hydrolysis->Crude Schiff Substrate: Alanine Schiff Base PTC->Schiff Alkylation Alkylation (Ar-F-Iodide + Pd) OR (2-F-Phe + Me-I) Schiff->Alkylation Alkylation->Crude Purification Dowex 50W-X8 Elute w/ NH4OH Crude->Purification Final Pure Product 2-amino-2-(2-fluorophenyl)propanoic acid Purification->Final

Caption: Workflow selector for 2-amino-2-(2-fluorophenyl)propanoic acid. Red nodes indicate critical high-energy/optimization steps required due to the fluorine substituent.

Frequently Asked Questions (FAQs)

Q: Why can't I just use the Strecker synthesis (NH₄Cl / NaCN)? A: You can, but the Strecker reaction on ketones (especially sterically hindered ones like 2'-fluoroacetophenone) is generally inferior to the Bucherer-Bergs. The


-aminonitrile intermediate in the Strecker synthesis is less stable and more prone to reversion than the hydantoin. The Bucherer-Bergs hydantoin crystallizes out, driving the equilibrium forward.

Q: My hydantoin hydrolysis yields a white solid that isn't the amino acid. What is it? A: This is likely the ureido acid (carbamoyl intermediate). The hydantoin ring opens to form


. This intermediate is stable in base. You must acidify the solution (pH < 1) and boil it to facilitate the decarboxylation (loss of CO₂) to get the free amine.

Q: Can I use Barium Hydroxide Ba(OH)₂ instead of NaOH? A: Yes, and it is often preferred for easier salt removal. After hydrolysis with Ba(OH)₂, you can precipitate the barium as BaSO₄ by adding exactly 1 equivalent of H₂SO₄. This leaves the amino acid in solution without the massive NaCl load, simplifying the Dowex step.

References

  • Bucherer-Bergs Optimization: Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link

  • Flow Chemistry / High Pressure: Monteiro, J. L., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction." Synlett, 27, 80-82.[6] Link

  • Asymmetric Alkylation: O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Hydantoin Hydrolysis: Biltz, H., & Slotta, K. (1926). "Über die Herstellung von Hydantoinen." Journal für Praktische Chemie, 113, 233.

Sources

Technical Support Center: A Guide to Peptide Coupling with 2-Amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, 2-amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this α,α-disubstituted amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the successful incorporation of this building block into your peptide sequences.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues you may encounter during the synthesis process in a question-and-answer format, offering explanations grounded in chemical principles and providing actionable solutions.

Q1: Why is my coupling reaction with 2-amino-2-(2-fluorophenyl)propanoic acid resulting in low yields or failing completely?

Low or failed coupling efficiency is the most common challenge when working with 2-amino-2-(2-fluorophenyl)propanoic acid. This is primarily due to the significant steric hindrance at the α-carbon, which bears both a phenyl and a methyl group, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] The presence of the fluorophenyl group can also influence the electronic properties of the amino acid, further impacting reactivity.[4][5]

Potential Causes and Solutions:

  • Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often too weak to overcome the high activation energy required for this sterically demanding coupling.[3]

    • Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts such as HATU , HBTU , or COMU , and phosphonium salts like PyAOP or PyBOP , are significantly more effective.[2][3][6] These reagents form highly reactive activated esters (OAt or Oxyma esters) that can more readily acylate the hindered amine. For exceptionally challenging couplings, converting the amino acid to its acid fluoride using a reagent like TFFH can be a powerful strategy.[6]

  • Insufficient Reaction Time and/or Temperature: The steric bulk slows down the reaction kinetics, meaning standard coupling times are often insufficient.

    • Solution 1: Extended Coupling Times: Increase the coupling reaction time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight.[3]

    • Solution 2: Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion.[1][7][8][9] Microwave energy rapidly and uniformly heats the reaction mixture, providing the necessary energy to overcome the steric barrier and significantly shorten reaction times.[8][9] A typical microwave protocol might involve a 5-minute coupling cycle at an elevated temperature (e.g., 75-90°C).[9]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, blocking reactive sites and preventing the coupling reaction from proceeding.[10][11]

    • Solution 1: Chaotropic Agents: Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structures and improve solvation.

    • Solution 2: Solvent Choice: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF), as NMP has superior solvating properties.[10] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP can be beneficial.[3]

  • Incomplete Fmoc-Deprotection: Steric hindrance around the N-terminal amine can also impede the complete removal of the Fmoc protecting group, leaving no free amine for the subsequent coupling step.

    • Solution: Extend the Fmoc-deprotection time or perform a double deprotection. Monitor the completion of the deprotection using a qualitative method like the Kaiser test, which detects free primary amines.[12]

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is the best choice for 2-amino-2-(2-fluorophenyl)propanoic acid?

While there is no single "best" reagent for all situations, for highly hindered amino acids like this, reagents that form highly reactive activated esters are generally superior.

  • HATU and COMU are excellent first choices. HATU, an aminium salt, and COMU, a third-generation uronium salt based on OxymaPure, are known for their high reactivity and efficiency in difficult couplings.[2][6][13] COMU has the added advantages of being non-explosive and having by-products that are easily washed away.[6][13]

  • PyAOP , a phosphonium salt, is also highly effective, particularly for coupling N-methylated or other sterically demanding amino acids.[2] Phosphonium reagents like PyAOP do not pose a risk of guanidinylation of the N-terminus, a potential side reaction with uronium/aminium reagents.[6]

Coupling Reagent Class Examples Advantages Disadvantages
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast kinetics.[2][3]Can cause guanidinylation of the N-terminus if used in excess.[6][14][15]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, no risk of guanidinylation.[6]Can be more expensive.
Carbodiimides DCC, DICCost-effective.Often inefficient for hindered couplings, risk of racemization without additives.[2][6]
Q3: I am observing a side product with a mass corresponding to my peptide plus a modification. What could this be?

If you are using a uronium/aminium-based coupling reagent like HATU or HBTU in excess, you may be observing guanidinylation . This occurs when the coupling reagent reacts with the free N-terminal amine of your peptide, forming a stable guanidinium group and irreversibly terminating the peptide chain elongation.[6][14][15]

Mitigation Strategies:

  • Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent.

  • Pre-activation: Pre-activate the amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. This consumes the coupling reagent in the desired reaction, minimizing its availability for side reactions.[6]

  • Switch to a Phosphonium Reagent: Phosphonium reagents like PyBOP or PyAOP do not cause guanidinylation and can be used in excess to drive slow reactions to completion.[6]

Q4: How can I minimize the risk of epimerization during the coupling of 2-amino-2-(2-fluorophenyl)propanoic acid?

Epimerization, the change in the stereochemistry of the amino acid, is a concern during peptide synthesis, especially with prolonged activation times or harsh conditions.[16][17][18][19] It can occur via the formation of an oxazolone intermediate or by direct proton abstraction from the α-carbon.[6][17]

Strategies to Suppress Epimerization:

  • Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ) into your coupling mixture.[6][16][18] These additives accelerate the coupling reaction and suppress racemization.[6][16] Coupling reagents like HATU and COMU already contain these moieties.[6]

  • Control the Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Excess base can promote epimerization.[6]

  • Minimize Pre-activation Time: While pre-activation is beneficial, prolonged pre-activation times can increase the risk of epimerization. Keep pre-activation to the minimum time required for efficient activation.

  • Low Temperature: For solution-phase couplings, performing the reaction at a lower temperature can help to minimize epimerization.[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-2-amino-2-(2-fluorophenyl)propanoic acid

This protocol is designed for automated microwave peptide synthesizers and is highly recommended for achieving high coupling efficiencies with this hindered amino acid.[7][9]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Perform Fmoc deprotection of the N-terminal amine on the resin using a solution of 20% piperidine in DMF. In a microwave synthesizer, this can typically be achieved with a 3-minute cycle at 75°C.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling:

    • In a separate vial, prepare the coupling solution:

      • Fmoc-2-amino-2-(2-fluorophenyl)propanoic acid (5 equivalents relative to resin loading)

      • HATU (4.9 equivalents)

      • DIPEA (10 equivalents)

    • Dissolve the reagents in DMF.

    • Add the coupling solution to the resin.

    • Perform the microwave-assisted coupling for 5-10 minutes at 75-90°C.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

If the initial coupling is incomplete, as indicated by a positive Kaiser test, a second coupling is necessary.[12]

  • Washing: After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF.

  • Second Coupling: Prepare a fresh coupling solution as described in Protocol 1, Step 4.

  • Reaction: Add the fresh coupling solution to the resin and repeat the coupling step (either at room temperature for an extended period or using another microwave cycle).

  • Washing and Monitoring: Wash the resin with DMF and repeat the Kaiser test. The test should now be negative.

Visualizing the Workflow and Mechanisms

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Troubleshooting workflow for low coupling efficiency.

dot digraph "Guanidinylation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Competing reactions with excess uronium reagent.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Geyer, A., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • CEM Corporation. (2011). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Mokhtar, M. N., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Epimerization of Peptide. (n.d.). Available at: [Link]

  • Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. Available at: [Link]

  • Mokhtar, M. N., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]

  • Dudash Jr, J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. Available at: [Link]

  • Fridkin, M., et al. (1975). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Peptide Synthesis. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-amino-2-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 2-amino-2-(2-fluorophenyl)propanoic acid (CAS: 320-58-1)[1]. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this non-proteinogenic amino acid. As a substituted α-amino acid, its physicochemical properties present unique hurdles that can impact experimental reproducibility and the success of formulation efforts.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 2-amino-2-(2-fluorophenyl)propanoic acid poorly soluble in neutral water or standard buffers (e.g., PBS pH 7.4)?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. Like all α-amino acids, it exists predominantly as a zwitterion near its isoelectric point (pI).

  • Zwitterionic Nature: At the pI, the molecule carries both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-), resulting in a net neutral charge.[2] This state promotes strong intermolecular electrostatic interactions (ionic lattice forces) within the solid material, similar to salts, which must be overcome by the solvent. Water is often not energetic enough to break these strong interactions, leading to low solubility.[2][3]

  • Hydrophobic Contribution: The presence of the 2-fluorophenyl group adds significant hydrophobicity to the molecule. This nonpolar ring structure is sterically bulky and does not favorably interact with water molecules, further decreasing its affinity for aqueous media.

Solubility for amino acids is therefore lowest at the pI and increases significantly as the pH is moved away from this point in either direction.[4][5]

cluster_low_ph Low pH (< pI) cluster_neutral_ph Neutral pH (≈ pI) cluster_high_ph High pH (> pI) cation Cationic Form -NH3+ -COOH (High Solubility) zwitterion Zwitterionic Form -NH3+ -COO- (Low Solubility) cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form -NH2 -COO- (High Solubility) zwitterion->anion + OH- anion->zwitterion + H+

Caption: Ionization states of an amino acid at different pH values.

Q2: I'm starting a new experiment. What is a logical workflow for tackling the solubility of this compound?

A2: A systematic approach is crucial to avoid wasted time and material. We recommend the following decision-making workflow, starting with the simplest and most common techniques.

start Start: Compound Insoluble in Aqueous Buffer ph_adjust Is pH adjustment compatible with assay? start->ph_adjust ph_yes Use pH Adjustment (Protocol 1) ph_adjust->ph_yes Yes cosolvent Is a small % of organic co-solvent acceptable? ph_adjust->cosolvent No end_soluble Compound Solubilized ph_yes->end_soluble ph_no No cosolvent_yes Use Co-solvent Method (Protocol 2) cosolvent->cosolvent_yes Yes complexation Need higher concentration or aqueous-only system? cosolvent->complexation No cosolvent_yes->end_soluble cosolvent_no No complex_yes Use Cyclodextrin Complexation (Protocol 3) complexation->complex_yes Yes end_insoluble Advanced Formulation Needed (e.g., surfactants, solid dispersions) complexation->end_insoluble No / Insufficient complex_yes->end_soluble

Caption: A step-by-step decision-making workflow for solubilizing the compound.

Q3: How do I use pH to dissolve the compound, and what are the limitations?

A3: As illustrated in the diagram above, adjusting the pH away from the isoelectric point is the most effective initial strategy.

  • Mechanism: By adding an acid (e.g., HCl), you protonate the carboxylate group (-COO⁻ to -COOH), leaving a net positive charge on the amino group (-NH₃⁺). The resulting cationic species is much more polar and soluble. Conversely, adding a base (e.g., NaOH) deprotonates the amino group (-NH₃⁺ to -NH₂), leaving a net negative charge on the carboxylate group (-COO⁻). This anionic species is also highly soluble.[2][6]

  • Application: This is highly effective for preparing stock solutions. You can dissolve the compound in dilute acid or base and then carefully neutralize it back towards the desired final pH, often with significant dilution into your final buffer system to avoid precipitation.

See Experimental Protocol 1 for a detailed step-by-step guide.

Pros & Cons of pH Adjustment
Advantages Disadvantages & Risks
Simple, rapid, and cost-effective.May be incompatible with pH-sensitive assays or biological systems.
Can achieve very high concentrations in acidic/basic conditions.Risk of compound precipitation upon neutralization if the final concentration exceeds its solubility limit at that pH.
Utilizes the inherent chemical properties of the molecule.Potential for chemical degradation of the compound at pH extremes.
Q4: My experiment must be at a near-neutral pH. What are my options?

A4: When pH adjustment is not feasible, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7]

  • Mechanism: The co-solvent disrupts the hydrogen bonding network of water, making the environment more favorable for accommodating the hydrophobic 2-fluorophenyl group of your compound. This reduces the energy barrier for dissolution.

  • Common Choices: The most common co-solvents for biological applications are Dimethyl sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400) due to their miscibility with water and relatively low toxicity at low concentrations.[8][9]

See Experimental Protocol 2 for a guide on preparing stock solutions with co-solvents.

Recommended Co-solvents for Initial Screening
Co-Solvent Typical Starting Concentration in Final Assay Notes
DMSO≤ 1% (v/v)Excellent solubilizing power. Can be toxic to cells at >1%.
Ethanol≤ 5% (v/v)Good for less hydrophobic compounds. Can cause protein precipitation at higher concentrations.
PEG 400≤ 10% (v/v)Lower toxicity profile, often used in preclinical formulations.[8]
Q5: I need a higher aqueous concentration at neutral pH than co-solvents allow. Are there more advanced methods?

A5: Yes. For applications requiring higher concentrations in a purely or predominantly aqueous system, such as in vivo studies or certain high-concentration screening assays, cyclodextrin-based formulation is a powerful technique.

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] The hydrophobic 2-fluorophenyl group of your compound can partition into this nonpolar cavity, forming a water-soluble "inclusion complex."[11][][13] This complex effectively shields the hydrophobic part of the molecule from water, drastically increasing its apparent solubility without altering the pH or using organic co-solvents.[][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and excellent safety profile.[15]

cluster_process Complexation Process compound Poorly Soluble Compound (2-amino-2-(2-fluorophenyl)propanoic acid) complex Soluble Inclusion Complex compound->complex Formation in Water cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Formation in Water

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

See Experimental Protocol 3 for a method to screen for effective cyclodextrin complexation.

Q6: My compound dissolves but then precipitates over time or after freeze-thaw cycles. What is happening and how can I fix it?

A6: This issue typically points to either supersaturation or instability.

  • Supersaturation (Kinetic vs. Thermodynamic Solubility): You may have created a supersaturated solution, which is thermodynamically unstable.[16] This often happens when dissolving a compound under high-energy conditions (e.g., in 100% DMSO, then diluting) that allow it to temporarily exceed its true equilibrium (thermodynamic) solubility limit in the final buffer. Over time, the system will try to reach equilibrium, resulting in precipitation.

    • Solution: Determine the thermodynamic solubility to understand the true limit. Always prepare fresh solutions before use, or if storing, keep them at the highest possible concentration in the best solvent (e.g., a DMSO stock) and make fresh dilutions for each experiment.

  • Instability: The compound could be degrading, or the chosen solvent/buffer system may not be optimal for long-term storage.

    • Solution: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Ensure the pH of your storage buffer is one where the compound is stable.

Experimental Protocols
Protocol 1: Solubilization via pH Adjustment

Causality: This protocol leverages the amphoteric nature of the amino acid to achieve high solubility by converting it into a fully charged cationic or anionic salt.

  • Preparation (Acidic Route):

    • Weigh a precise amount of 2-amino-2-(2-fluorophenyl)propanoic acid.

    • Add a small volume of 0.1 M HCl dropwise while vortexing or stirring until the solid completely dissolves. Use the minimum volume necessary. This creates a concentrated stock of the hydrochloride salt form.

  • Preparation (Basic Route):

    • Alternatively, add 0.1 M NaOH dropwise to the solid until it fully dissolves, creating a concentrated stock of the sodium salt form.

  • Use in Experiment:

    • For your experiment, add a small aliquot of this acidic or basic stock solution to your final aqueous buffer.

    • Crucially, ensure the final volume is large enough to dilute the compound to a concentration below its known solubility limit at the final pH. For example, adding 10 µL of a 100 mM stock into 990 µL of buffer (a 1:100 dilution) to get a 1 mM final concentration.

    • Verify the final pH of your solution and adjust if necessary.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Causality: This protocol uses a water-miscible organic solvent to first dissolve the compound, creating a concentrated stock that can be diluted into aqueous media where the co-solvent percentage is low enough to be tolerated by the assay.

  • Solvent Selection: Start with 100% high-purity DMSO.

  • Stock Preparation:

    • Add the appropriate volume of DMSO to your weighed solid to achieve a high, round concentration (e.g., 10, 50, or 100 mM).

    • Use gentle warming (30-40°C) and sonication if necessary to ensure complete dissolution. Visually inspect for any remaining particulates.

  • Dilution into Aqueous Buffer:

    • To avoid precipitation, add the concentrated DMSO stock to your aqueous buffer (not the other way around).

    • Add the stock dropwise while vigorously vortexing the buffer. This rapid mixing helps prevent the compound from crashing out at the point of addition.[17]

    • Ensure the final concentration of DMSO is below the tolerance limit of your assay (typically <1%).

Protocol 3: Screening for Cyclodextrin Complexation (Phase Solubility Study)

Causality: This experiment determines if a cyclodextrin can form a soluble inclusion complex with the compound and identifies the stoichiometry and stability of that complex.

  • Preparation:

    • Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired final buffer.

  • Incubation:

    • Add an excess amount of solid 2-amino-2-(2-fluorophenyl)propanoic acid to each cyclodextrin solution. Ensure undissolved solid remains at the bottom of each vial.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Analysis:

    • After incubation, filter each sample through a 0.22 µm syringe filter to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Interpretation:

    • Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing CD concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result.[18]

References
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 186-192. (Simulated link as direct access to the paper might vary)
  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Kühne, S., & Sadowski, G. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • In-Pharma Technologist. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]

  • Techno-Bugs. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Wang, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]

  • Asadollahpour, R., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • El-Gizawy, S. A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Bapst, J. P., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Drug Discovery World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions in 2-Amino-2-(2-fluorophenyl)propanoic Acid Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with constructing the quaternary carbon center of 2-amino-2-(2-fluorophenyl)propanoic acid (also known as


-methyl-

-(2-fluorophenyl)glycine). The combination of significant steric hindrance (quaternary center) and the electronic effects of the ortho-fluoro substituent creates a unique landscape of potential side reactions.

This guide prioritizes process robustness and impurity suppression .

Part 1: Critical Reaction Pathway & Failure Points

Before troubleshooting, visualize the competition between the desired pathway and the primary side reactions (Aldol condensation, Defluorination, and Hydrolysis Stalling).

SynthesisPathways Start 2'-Fluoroacetophenone Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + KCN / (NH4)2CO3 Aldol SIDE REACTION: Aldol Condensation (Oligomers) Start->Aldol Base (pH > 10) Slow Addition Hydantoin 5-(2-fluorophenyl)- 5-methylhydantoin Cyanohydrin->Hydantoin Cyclization (60-70°C) Hydrolysis Alkaline Hydrolysis (Rate Limiting Step) Hydantoin->Hydrolysis NaOH/Ba(OH)2 >130°C Defluoro SIDE REACTION: Defluorination (SNAr) (Hydroxy-impurity) Hydrolysis->Defluoro Prolonged Reflux High [OH-] Product 2-Amino-2-(2-fluorophenyl) propanoic acid Hydrolysis->Product Decarboxylation

Figure 1: Reaction logic flow for the Bucherer-Bergs route, highlighting critical divergence points where side reactions occur.

Part 2: Troubleshooting Guides & FAQs

Module 1: The Bucherer-Bergs Protocol (Hydantoin Route)

The industry-standard method for hindered amino acids, but prone to stalling.

Q1: My reaction mixture turns viscous and dark during the initial heating phase. What is happening? Diagnosis: You are likely experiencing Aldol Condensation competing with hydantoin formation. 2'-fluoroacetophenone has enolizable


-protons. If the cyanide/carbonate concentration is low relative to the ketone, or if the pH is too high initially, the ketone self-condenses.
Corrective Protocol: 
  • Order of Addition: Do not add the ketone to a basic solution of carbonate. Instead, dissolve the carbonate and cyanide in water/ethanol first, ensure full solvation, and then add the ketone slowly or use a solvent system that ensures the ketone is the limiting reagent in the aqueous phase.

  • Solvent Ratio: Increase the Ethanol:Water ratio to 1:1. This ensures the ketone is solubilized immediately and reacts with the cyanide rather than pooling and reacting with itself at the interface.

  • Temperature Ramp: Start at 40°C for 1 hour before ramping to 60-70°C. This favors the kinetic formation of the cyanohydrin over the thermodynamic aldol product.

Q2: The hydantoin intermediate is forming, but hydrolysis to the amino acid is incomplete even after 24 hours at reflux. Why? Diagnosis: Steric Locking. The 5,5-disubstituted hydantoin ring is exceptionally stable due to the quaternary center and the ortho-fluoro steric bulk. Standard NaOH reflux (100°C) is often insufficient to open the ring. Corrective Protocol:

  • Switch Reagents: Move from NaOH to Barium Hydroxide [Ba(OH)₂•8H₂O] . Barium salts often drive the equilibrium by precipitating insoluble barium carbonate during the decarboxylation step.

  • Pressure Conditions: Perform the hydrolysis in a sealed autoclave or pressure vessel at 130°C - 150°C . The energy barrier for the ring-opening of hindered hydantoins is significantly higher than non-hindered analogs.

  • Microwave Assistance: If working on a small scale (<5g), microwave irradiation at 160°C for 30-60 minutes can achieve quantitative conversion where thermal reflux fails.

Q3: I see a "M-18" impurity peak (Mass 165 instead of 183) or a hydroxy-analog. Is this defluorination? Diagnosis: Yes. While aryl fluorides are generally stable, the 2-position (ortho) is activated inductively by the ring nitrogen during the transition states of hydrolysis, and extreme basic conditions (pH > 14, Temp > 140°C) can facilitate Nucleophilic Aromatic Substitution (SNAr) where hydroxide displaces fluoride. Prevention Strategy:

  • Limit pH: Avoid using vast excesses of NaOH. Use a stoichiometric excess (3-4 eq) rather than a saturated solution.

  • Two-Step Hydrolysis:

    • Ring Opening: Treat with NaOH at moderate temp (100°C) to open the hydantoin to the ureido acid (hydantoic acid). Monitor this by HPLC.

    • Decarbamoylation: Once the ring is open, switch to an acidic hydrolysis (HCl reflux) or nitrosation (NaNO2/HCl) to remove the urea moiety. This avoids prolonged exposure of the fluoro-group to high-temperature base.

Module 2: The Strecker Synthesis (Nitrile Route)

A faster route but prone to reversibility and handling hazards.

Q4: The yield of the


-aminonitrile is low, and I recover starting material. Is the reaction stalling? 
Diagnosis: Equilibrium Reversion.  The formation of the aminonitrile from a hindered ketone (acetophenone derivative) is reversible. The steric bulk of the methyl and 2-fluorophenyl groups destabilizes the tetrahedral intermediate, pushing the equilibrium back toward the ketone.
Corrective Protocol: 
  • Use TMSCN: Replace NaCN/NH4Cl with Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., ZnI₂). The formation of the silylated cyanohydrin/aminonitrile is irreversible under anhydrous conditions, locking the intermediate.

  • Ammonia Saturation: If using traditional Strecker conditions, use Methanolic Ammonia (7N) instead of aqueous ammonium chloride to drive the imine formation to completion before cyanide addition.

Part 3: Comparative Data & Decision Matrix

Use this table to select the method based on your available equipment and tolerance for side reactions.

FeatureBucherer-Bergs RouteStrecker RouteAsymmetric PTC Alkylation
Primary Risk Incomplete HydrolysisReversible EquilibriumRacemization / Cost
Side Reaction Aldol CondensationRetro-Strecker (Ketone recovery)Imine Hydrolysis
Impurity Profile High (Inorganic salts, polymers)High (Cyanide residues)Low (Enantiomers)
Scale-Up Suitability Excellent (Safety profile)Moderate (HCN gas risk)Good (Expensive catalysts)
Conditions 60°C (Step 1) -> 150°C (Step 2)0°C -> RT-20°C to 0°C
Rec. Reagent (NH₄)₂CO₃ / Ba(OH)₂TMSCN / ZnI₂Cinchona Alkaloid Catalyst

Part 4: Validated Protocol (Bucherer-Bergs Optimized)

Objective: Synthesis of 5-(2-fluorophenyl)-5-methylhydantoin with suppression of aldol byproducts.

  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ammonium Carbonate (4.0 equiv) and Potassium Cyanide (2.0 equiv) in Water/Ethanol (1:1 v/v) . Stir until clear.

  • Addition: Heat the solution to 45°C . Add 2'-Fluoroacetophenone (1.0 equiv) dropwise over 30 minutes. Note: Rapid addition causes local high concentration of ketone, favoring aldol condensation.

  • Reaction: Once addition is complete, raise temperature to 60°C and stir for 18-24 hours. The solution will turn from clear to yellow/orange.

  • Workup: Cool to 0°C. Acidify carefully with conc. HCl to pH 2. (Caution: HCN evolution—perform in a well-ventilated fume hood).

  • Isolation: The hydantoin precipitates as a white/off-white solid. Filter and wash with cold water.

    • Checkpoint: If the solid is sticky/brown, recrystallize from Ethanol/Water to remove aldol oligomers before hydrolysis.

  • Hydrolysis (The Critical Step): Suspend the hydantoin in 3M NaOH (5 equiv). Heat in a pressure vessel (autoclave) at 140°C for 12 hours.

    • Validation: Check LCMS for disappearance of Hydantoin (MW ~208) and appearance of Amino Acid (MW 183).

  • Purification: Cool, neutralize to pH 7 (isoelectric point), and collect the precipitated amino acid.

References

  • Bucherer-Bergs Mechanism & Hydantoin Stability

    • Ware, E. (1950).[1] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[1] Link

  • Hydrolysis of Sterically Hindered Hydantoins

    • Sarges, R., et al. (1990). "Synthesis of phenyl-substituted hydantoins as aldose reductase inhibitors". Journal of Medicinal Chemistry, 33(7), 1859-1865. (Discusses hydrolysis conditions for hindered rings). Link

  • Synthesis of Fluorinated Alpha-Methyl Amino Acids

    • Haufe, G., et al. (2020). "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications". Molecules. (Provides context on fluorinated amino acid stability). Link

  • Asymmetric Synthesis via PTC

    • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters". Accounts of Chemical Research. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-2-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Causality of Caution: A Hazard-Based Rationale

Before detailing specific PPE, it is crucial to understand the structural components of 2-amino-2-(2-fluorophenyl)propanoic acid and their potential hazards. Our safety protocol is derived from this chemical logic.

  • Propanoic Acid Moiety : Carboxylic acids can be irritants or corrosive, particularly to the eyes, skin, and respiratory tract. While this specific compound is a solid, its dust can carry these risks. The Safety Data Sheet for propionic acid, for instance, classifies it as causing severe skin burns and eye damage.[1]

  • Amino Group : The amino functional group can confer biological activity. While many amino acids are benign, this novel structure's metabolic fate and biological interactions are unknown.

  • Fluorophenyl Group : This is the primary group of concern. The carbon-fluorine bond is exceptionally strong; however, certain metabolic pathways or improper disposal methods like uncontrolled incineration could lead to the formation of highly toxic hydrofluoric acid or fluoride ions.[2][3] Fluorinated compounds require specialized handling and disposal considerations.[4][5][6][7]

Given these factors, our core safety directive is to prevent any direct contact and to control potential aerosolization. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]

The Protective Ensemble: Selecting Your PPE

The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10][11] However, for 2-amino-2-(2-fluorophenyl)propanoic acid, an enhanced level of protection is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Rationale & Key Standards
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Protect against dust and splashes. Must meet ANSI Z87.1 standard.[12] Face Shield: Required over goggles when handling quantities greater than a few milligrams or when a splash hazard is present.[10][11][12]
Hand Double-Gloving: Nitrile GlovesProvides robust protection against incidental contact.[10] For prolonged handling or in the absence of specific permeation data, a laminate glove (e.g., Silver Shield) under a nitrile glove is advised.[12] Always inspect gloves before use.[13]
Body Flame-Resistant (FR) Lab CoatProtects skin and personal clothing. An FR coat is recommended as a best practice, particularly when flammable solvents are in the vicinity. Ensure it is fully buttoned.[12]
Respiratory N/A (with proper engineering controls)All manipulations must be conducted in a certified chemical fume hood.[8] A respirator (e.g., N95 or higher) may be required for spill cleanup outside a hood, subject to a formal respiratory protection program.
Foot Closed-toe, chemical-resistant shoesProtects feet from spills. Sandals or perforated shoes are strictly forbidden.[12][13]

Operational Plan: From Vial to Waste

Adherence to a strict, step-by-step protocol is the foundation of a self-validating safety system. The following workflow minimizes exposure at every stage.

PPE Donning & Doffing Protocol

Contamination often occurs during the removal of PPE. Follow this sequence rigorously.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the inner gloves (if double-gloving).

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on the outer gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don the face shield (if required).

  • Doffing (Taking Off):

    • Remove the face shield.

    • Remove outer gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

    • Remove the lab coat, folding it inward to contain any potential contamination on the outer surface.

    • Remove goggles.

    • If wearing inner gloves, remove them using the same technique as the outer gloves.

    • Wash hands thoroughly with soap and water.[14]

Step-by-Step: Weighing the Compound

This common procedure presents a high risk for dust generation and requires meticulous care.

  • Preparation : Ensure the chemical fume hood is on and operating correctly. Clear the workspace of all unnecessary items.[8][9] Assemble all necessary equipment (spatula, weigh paper/boat, container) inside the hood.

  • Don PPE : Follow the full donning protocol described above.

  • Handling : Perform all manipulations at least 6 inches inside the fume hood sash.

  • Weighing : Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh paper. Avoid creating dust. If any material is spilled within the hood, clean it up immediately.

  • Closing : Securely close the primary container.

  • Post-Handling : Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any contaminated wipes in the designated solid hazardous waste container within the fume hood.

  • Doff PPE : Follow the full doffing protocol.

Disposal Plan: Managing Fluorinated Waste

Due to the persistent nature of the carbon-fluorine bond, fluorinated compounds are considered "forever chemicals" and require special disposal considerations.[6]

  • Waste Segregation : All materials that come into contact with 2-amino-2-(2-fluorophenyl)propanoic acid, including gloves, weigh paper, and contaminated wipes, must be disposed of as hazardous chemical waste.

  • Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.[8][15]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[8][9] The primary recommended disposal route for fluorinated organic compounds is incineration by a licensed hazardous waste disposal contractor.[4][6] This high-temperature process is necessary to break the stable carbon-fluorine bonds.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Visualized Workflow: Risk Assessment & PPE Selection

The following diagram illustrates the logical flow for assessing risk and selecting the appropriate PPE when handling a novel compound like 2-amino-2-(2-fluorophenyl)propanoic acid.

PPE_Selection_Workflow cluster_assessment Risk Assessment Phase cluster_control Control & Selection Phase Start Start: Handling a Novel Compound Analyze Analyze Chemical Structure (Acid, Amine, Fluorophenyl) Start->Analyze SDS Check for Specific SDS Analyze->SDS NoSDS No SDS Found: Treat as Potentially Hazardous SDS->NoSDS Not Available Hazards Identify Potential Hazards: - Irritation/Corrosion (Acid) - Unknown Toxicity (Novelty) - HF Release Risk (Fluoro-) NoSDS->Hazards EngControl Mandatory Engineering Control: Use Chemical Fume Hood Hazards->EngControl PPE_Base Select Baseline PPE: - Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat EngControl->PPE_Base TaskEval Evaluate Task Specifics: (e.g., Weighing, Solution Prep) PPE_Base->TaskEval SplashRisk Splash or Aerosol Risk? TaskEval->SplashRisk EnhancePPE Enhance PPE: - Add Face Shield - Double-Glove SplashRisk->EnhancePPE Yes FinalPPE Final PPE Ensemble Assembled SplashRisk->FinalPPE No EnhancePPE->FinalPPE

Caption: Risk Assessment and PPE Selection Workflow for Novel Chemicals.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Laboratory Responsibilities for Personal Protective Equipment.
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.
  • Working with Chemicals.
  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Lab Safety Rules and Guidelines. LabManager.
  • Rules for the Safe Handling of Chemicals in the Labor
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency (EPA).
  • Safety Data Sheet for H-(R)-β-Phe(4-F)-OH. AAPPTec, LLC.
  • How to Safely Handle Fluoroantimonic Acid in Laboratories?.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. United States Environmental Protection Agency (EPA).
  • Safety Data Sheet for Propionic acid. DC Fine Chemicals.
  • Safety Data Sheet for Propanoic acid. Thermo Fisher Scientific.
  • Fluorine Safety Sheet. Rutgers University.
  • Safety D
  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford Department of Chemistry.
  • Fluorine Safety. Purdue University Department of Chemistry.
  • Safety Data Sheet for 3-(2-Fluorophenyl)propionic acid. Thermo Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.